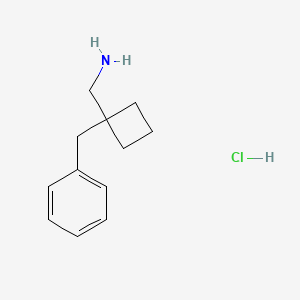

(1-Benzylcyclobutyl)methanamine hydrochloride

Description

(1-Benzylcyclobutyl)methanamine hydrochloride (CAS 1384264-61-2) is an organic compound characterized by a cyclobutane ring substituted with a benzyl group and a methanamine side chain, which is protonated as a hydrochloride salt. Its IUPAC name is this compound, with the molecular formula C₁₂H₁₇ClN (molecular weight ≈ 210.7 g/mol). The compound is supplied in high-purity forms (≥95%) and is cataloged as a life science material . Key structural features include:

- A strained cyclobutane ring, contributing to unique conformational dynamics.

- A primary amine group, which facilitates solubility in polar solvents and salt formation.

Notably, critical physical properties such as boiling point and density remain unreported, highlighting gaps in available data .

Properties

IUPAC Name |

(1-benzylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKNLZKPZCUNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylcyclobutyl)methanamine hydrochloride typically involves the reaction of cyclobutylmethanamine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, including temperature, pressure, and reaction time, are carefully monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Oxidized amine derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

(1-Benzylcyclobutyl)methanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomerism: 3-Benzylcyclobutanamine Hydrochloride

3-Benzylcyclobutanamine hydrochloride (CAS 1464091-61-9) shares the cyclobutane core but differs in the substitution position of the benzyl group (3-position vs. 1-position).

Cyclopropane Analog: [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride

This compound (CAS 1783418-59-6, C₅H₉ClF₃N , MW 175.58 g/mol) replaces the cyclobutane with a smaller cyclopropane ring and introduces a trifluoromethyl group. Key differences include:

- Ring strain : Cyclopropane’s higher ring strain may increase reactivity or metabolic instability compared to cyclobutane.

Bicyclic Systems: (1-Benzylazetidin-3-yl)methanamine Dihydrochloride

The azetidine derivative (CAS 1511585-69-5, C₁₁H₁₈Cl₂N₂ , MW 249.18 g/mol) features a nitrogen-containing four-membered ring. Structural distinctions:

- Basic character : The azetidine nitrogen increases alkalinity, requiring two equivalents of HCl for salt formation.

- Hydrogen bonding : Additional nitrogen sites could enhance interactions with biological targets .

Comparison with Heterocyclic Amine Derivatives

Benzo[b]thiophen-2-yl Methanamine Hydrochloride

This compound (from ) incorporates a thiophene ring instead of benzene. Key contrasts:

Furan-2-yl Methanamine Hydrochloride

The furan derivative () replaces benzene with an oxygen-containing heterocycle. Impacts include:

- Polarity : Increased polarity due to the oxygen atom, reducing lipid solubility.

- Acid sensitivity : Furan rings are prone to acid-catalyzed ring-opening, limiting stability under acidic conditions .

Impact of Aromatic Substituents on Physicochemical Properties

Substituted Benzyl Derivatives

- (1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Hydrochloride (CAS N/A, C₁₀H₁₂ClFNO, MW 216.5 g/mol): The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, enhancing dipole interactions and possibly improving blood-brain barrier penetration .

- 2-Chloro-benzenemethanamine Hydrochloride (CAS 436099-93-3):

Simple Arylalkylamines: N-Benzylcyclohexanamine

N-Benzylcyclohexanamine (CAS 4383-25-9) lacks the cyclobutane ring but includes a cyclohexane moiety. Differences include:

- Flexibility : The six-membered cyclohexane ring adopts chair conformations, offering greater conformational freedom than rigid cyclobutane .

Biological Activity

Overview

(1-Benzylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 211.73 g/mol. Its unique structure, featuring both a benzyl group and a cyclobutyl group, suggests potential biological activity that warrants investigation. This article explores the biological activity of this compound through various studies, mechanisms of action, and potential applications in medicine and research.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may function as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways. The exact molecular targets remain to be fully elucidated, but preliminary studies suggest interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Neurotransmitter Modulation : The compound has been shown to affect neurotransmitter levels in vitro, potentially impacting mood and cognitive functions.

- Antimicrobial Activity : Initial studies suggest that it may possess antimicrobial properties, although further research is needed to confirm these findings.

- Anticancer Potential : Some investigations have indicated that this compound could inhibit cancer cell proliferation through apoptosis induction.

Case Studies

- Neuropharmacology : A case study involving animal models demonstrated that administration of this compound resulted in significant changes in behavior indicative of altered neurotransmitter activity. The study highlighted its potential as an anxiolytic agent.

- Antimicrobial Research : In vitro assays showed that the compound exhibited inhibitory effects against several bacterial strains, suggesting its utility in developing new antimicrobial agents.

- Cancer Research : A study focusing on the compound's effects on human cancer cell lines revealed a dose-dependent reduction in cell viability, indicating its potential role as an anticancer therapeutic.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclobutylmethanamine | Cyclobutyl group attached to methanamine | Limited biological data available |

| Benzylamine | Simple benzyl group attached to amine | Known for moderate antimicrobial effects |

| (1-Benzylcyclobutyl)methanamine | Combination of benzyl and cyclobutyl groups | Potential neuropharmacological and anticancer activity |

Synthesis and Preparation

The synthesis of this compound typically involves reacting cyclobutylmethanamine with benzyl chloride under controlled conditions. Common solvents include dichloromethane, with sodium hydroxide acting as a base to facilitate the reaction. This method allows for the production of high-purity compounds suitable for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.